molecular formula C8H10ClNO B14836171 3-Chloro-2-(dimethylamino)phenol

3-Chloro-2-(dimethylamino)phenol

Cat. No.: B14836171
M. Wt: 171.62 g/mol
InChI Key: NMPXPTQECFRAQN-UHFFFAOYSA-N
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Description

3-Chloro-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the third position and a dimethylamino group at the second position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(dimethylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 3-chlorophenol is reacted with dimethylamine under specific conditions to introduce the dimethylamino group at the desired position . The reaction typically requires a solvent like ethanol and may be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(dimethylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(dimethylamino)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(dimethylamino)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(dimethylamino)phenol is unique due to the specific positioning of the chloro and dimethylamino groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-chloro-2-(dimethylamino)phenol

InChI

InChI=1S/C8H10ClNO/c1-10(2)8-6(9)4-3-5-7(8)11/h3-5,11H,1-2H3

InChI Key

NMPXPTQECFRAQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)O

Origin of Product

United States

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